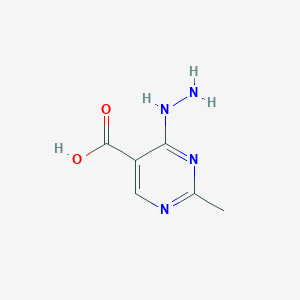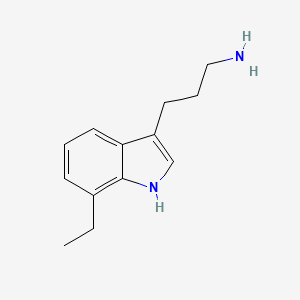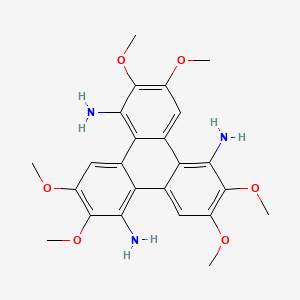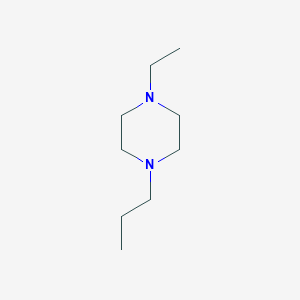![molecular formula C9H6N4 B13121070 1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
1H-Imidazo[4,5-b][1,5]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo[4,5-b][1,5]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused ring system, which includes an imidazole ring and a naphthyridine ring
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b][1,5]naphthyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound . Industrial production methods may involve the use of microwave-assisted synthesis or solvent-free reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
1H-Imidazo[4,5-b][1,5]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1H-Imidazo[4,5-b][1,5]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b][1,5]naphthyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate phosphorylation . The pathways involved in its biological effects often include signal transduction cascades and gene expression modulation.
Comparison with Similar Compounds
1H-Imidazo[4,5-b][1,5]naphthyridine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: This compound shares a similar imidazole ring but differs in the fused ring system, leading to distinct biological activities.
1,6-Naphthyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system, resulting in unique chemical properties.
The uniqueness of this compound lies in its specific ring fusion and substitution patterns, which confer distinct reactivity and biological activity profiles.
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
8H-imidazo[4,5-b][1,5]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-6-7(10-3-1)4-8-9(13-6)12-5-11-8/h1-5,10H |
InChI Key |
GUBZKHUSPUYUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC3=NC=NC3=NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


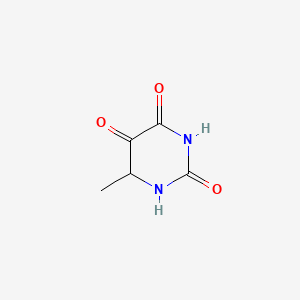
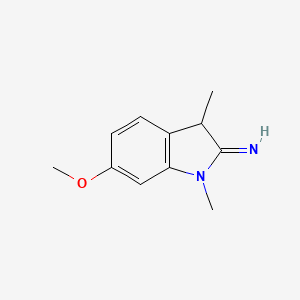


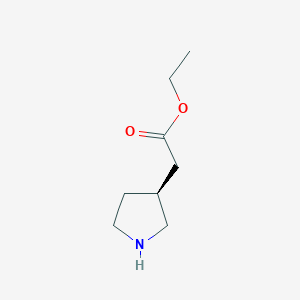
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)

